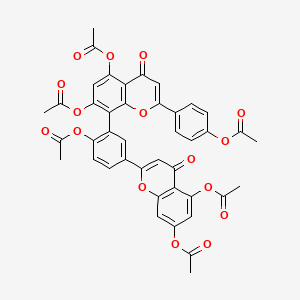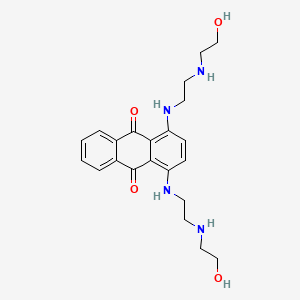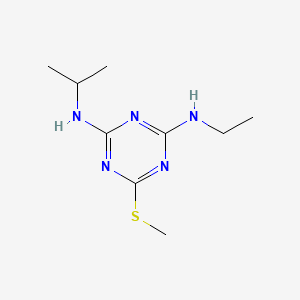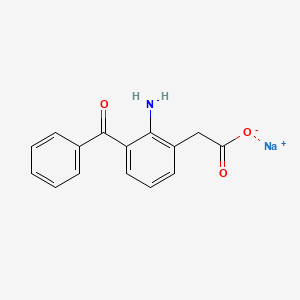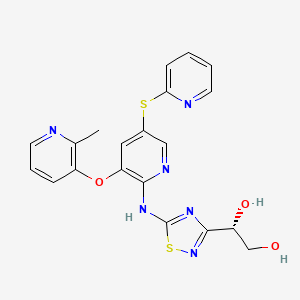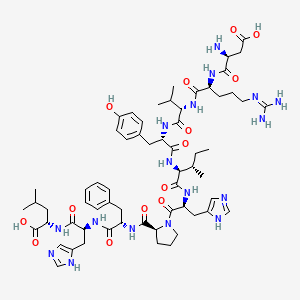
血管紧张素I
描述
Angiotensin I is a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. It is part of the renin-angiotensin system, which is a hormone system that regulates blood pressure and fluid balance . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .
Synthesis Analysis
Angiotensin I is synthesized as part of the renin-angiotensin-aldosterone system. When blood pressure falls, the kidneys release the enzyme renin into the bloodstream. Renin then splits angiotensinogen, a protein made in the liver, into pieces. One of these pieces is the hormone angiotensin I .Molecular Structure Analysis
Angiotensin I is a peptide hormone, and its structure is determined by the sequence of amino acids it contains. It acts as a precursor to angiotensin II . The molecular mechanisms of its interaction with angiotensin-converting enzyme (ACE) have been investigated through computational modeling .Chemical Reactions Analysis
Angiotensin I is converted into angiotensin II by the action of angiotensin-converting enzyme (ACE). This conversion is a key step in the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure .Physical And Chemical Properties Analysis
Angiotensin I is a peptide hormone, and its physical and chemical properties are determined by its amino acid sequence and the conditions in which it is studied .科学研究应用
1. 抑制升压反应
已经研究了血管紧张素I对外源血管紧张素I和II升压作用的影响。一项研究发现,血管紧张素II受体拮抗剂DuP 753可以以剂量依赖的方式减少健康男性志愿者对血管紧张素I的收缩压反应(Christen et al., 1991)。
2. 与纤溶功能的相互作用
观察到血管紧张素I与肾素-血管紧张素系统和纤溶功能的相互作用。发现注射血管紧张素II会增加循环中纤溶酶原激活物抑制剂-1(PAI-1)的水平,暗示了肾素-血管紧张素系统与血栓风险之间的潜在联系(Ridker et al., 1993)。
3. 调节Ca-转运系统
已经显示血管紧张素I能够调节大鼠心脏中的主要Ca-转运系统,如L-型电压依赖性钙通道(L-VDCC)和Na/Ca交换体。这种调节对于理解心血管功能至关重要(Krizanova et al., 1997)。
4. 心血管疾病和重塑
研究表明血管紧张素I在心血管疾病中的意义。例如,观察到其参与减少高血压左心室肥厚(Kojima et al., 1994)。
5. 在心肌收缩中的作用
已经研究了血管紧张素I和II对人类心脏组织的影响,特别是它们在增加人类心房肌肉中峰值发展力方面的作用(Holubarsch et al., 1994)。
6. 心肌损伤和纤维化
研究表明,可以从血管紧张素I中产生的血管紧张素II可能会导致心肌损伤和随后的纤维化,突显了其在心脏病理中的作用(Tan et al., 1991)。
7. 对高血压和心力衰竭的影响
将血管紧张素I转化为血管紧张素II与各种心血管疾病,包括高血压和心力衰竭有关。这一转化过程及其抑制在管理这些疾病中发挥着至关重要的作用(Schunkert et al., 1990)。
作用机制
Angiotensin I is inactive and does not cause any effects. It flows through the bloodstream and is split into pieces by angiotensin-converting enzyme (ACE) in the lungs and kidneys. One of these pieces is angiotensin II, an active hormone. Angiotensin II causes the muscular walls of small arteries (arterioles) to constrict (narrow), increasing blood pressure .
安全和危害
未来方向
Research is ongoing to explore the potential benefits of angiotensin receptor blockers (ARBs) in treating various conditions, including heart failure. The future of this field may involve the development of multifunctional ARBs that do more than just antagonize the angiotensin type I (AT1) receptor .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYRWWVDCYOMK-HBZPZAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866222 | |
| Record name | Angiotensin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin I | |
CAS RN |
484-42-4, 9041-90-1 | |
| Record name | Angiotensin I, ile(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of Angiotensin I in the renin-angiotensin system?
A1: Angiotensin I itself has limited biological activity. Its primary function is to serve as a precursor for Angiotensin II, the principal effector peptide of the RAS [].
Q2: How is Angiotensin I converted to Angiotensin II?
A2: Angiotensin I is converted to Angiotensin II by the enzyme Angiotensin-Converting Enzyme (ACE), primarily in the lungs, but also in other tissues like the vascular endothelium [, ].
Q3: What are the downstream effects of Angiotensin II formation from Angiotensin I?
A3: Angiotensin II, generated from Angiotensin I, exerts potent vasoconstrictor effects, regulates aldosterone secretion, influences sodium and fluid retention, and contributes to cardiac and vascular remodeling [, , ].
Q4: What is the molecular formula and weight of Angiotensin I?
A4: The molecular formula of Angiotensin I (human) is C50H89N13O15, and its molecular weight is 1046.2 g/mol.
Q5: Is there spectroscopic data available for Angiotensin I?
A5: While the provided research papers do not specify detailed spectroscopic data, Angiotensin I can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR), and various chromatographic methods [, , ].
Q6: How stable is Angiotensin I under physiological conditions?
A6: Angiotensin I is rapidly converted to Angiotensin II by ACE in the circulation, indicating a relatively short half-life [, ].
Q7: Does Angiotensin I possess any intrinsic catalytic activity?
A7: No, Angiotensin I does not possess intrinsic catalytic activity. It functions as a substrate for ACE and potentially other enzymes like chymase and cathepsin G [, , ].
Q8: Have computational studies been conducted on Angiotensin I?
A8: While the provided papers primarily focus on experimental approaches, computational chemistry techniques like molecular docking and QSAR modeling can be used to study Angiotensin I interactions with its receptors and enzymes [].
Q9: How do structural modifications of Angiotensin I affect its conversion to Angiotensin II?
A9: Research on Angiotensin II analogs has revealed that modifications, particularly at the C-terminal end, can significantly influence binding affinity and activity at Angiotensin II receptors. This suggests that modifications of Angiotensin I could also impact its interaction with ACE and subsequent conversion [, ].
Q10: What are the challenges associated with the stability of Angiotensin I?
A10: Angiotensin I is susceptible to enzymatic degradation, particularly by ACE. Stabilizing formulations would require strategies like protease inhibitors or modifications to resist enzymatic breakdown [].
Q11: What is the typical half-life of Angiotensin I in circulation?
A11: Angiotensin I has a short half-life in circulation, estimated to be less than a minute due to rapid conversion to Angiotensin II by ACE [, ].
Q12: How do ACE inhibitors affect the levels of Angiotensin I and Angiotensin II?
A12: ACE inhibitors block the conversion of Angiotensin I to Angiotensin II. This results in increased circulating levels of Angiotensin I and decreased levels of Angiotensin II [, , , ].
Q13: Are there specific cell-based assays used to study Angiotensin I activity?
A13: While Angiotensin I itself has limited activity, cell-based assays often focus on its conversion to Angiotensin II by ACE expressed on cell surfaces. This allows researchers to assess the impact of ACE inhibitors or other interventions on Angiotensin II production [, ].
Q14: What animal models are used to study the role of Angiotensin I in hypertension?
A14: Various animal models, including spontaneously hypertensive rats and renal artery stenosis models, have been used to investigate the role of the renin-angiotensin system, including Angiotensin I, in the development and maintenance of hypertension [, ].
Q15: Are there known mechanisms of resistance to Angiotensin I conversion?
A15: While resistance to Angiotensin I conversion is not directly documented, factors like genetic polymorphisms in the ACE gene or alternative pathways for Angiotensin II formation could potentially influence the effectiveness of targeting Angiotensin I conversion [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




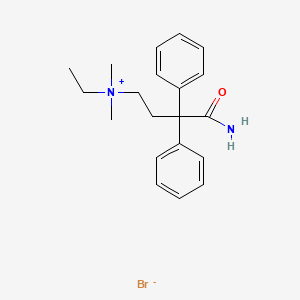

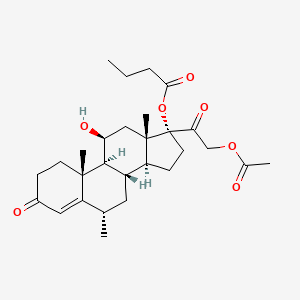
![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
